2-oxo-N-(4H-1,2,4-triazol-3-yl)-2H-chromene-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

2-Oxo-N-(4H-1,2,4-triazol-3-yl)-2H-chromene-3-carboxamide (CAS 3855-83-2) is a synthetic heterocyclic compound with the molecular formula C12H8N4O3 and a molecular weight of 256.22 g/mol. It features a 2-oxo-2H-chromene (coumarin) core linked via a 3-carboxamide bridge to a 1,2,4-triazole moiety at the 5-position of the triazole ring.

Molecular Formula C12H8N4O3
Molecular Weight 256.22 g/mol
CAS No. 3855-83-2
Cat. No. B12167970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(4H-1,2,4-triazol-3-yl)-2H-chromene-3-carboxamide
CAS3855-83-2
Molecular FormulaC12H8N4O3
Molecular Weight256.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC=NN3
InChIInChI=1S/C12H8N4O3/c17-10(15-12-13-6-14-16-12)8-5-7-3-1-2-4-9(7)19-11(8)18/h1-6H,(H2,13,14,15,16,17)
InChIKeyGESYIKLJGCOHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-N-(4H-1,2,4-triazol-3-yl)-2H-chromene-3-carboxamide (CAS 3855-83-2): Chemical Identity and Core Structural Features for Procurement Decisions


2-Oxo-N-(4H-1,2,4-triazol-3-yl)-2H-chromene-3-carboxamide (CAS 3855-83-2) is a synthetic heterocyclic compound with the molecular formula C12H8N4O3 and a molecular weight of 256.22 g/mol [1]. It features a 2-oxo-2H-chromene (coumarin) core linked via a 3-carboxamide bridge to a 1,2,4-triazole moiety at the 5-position of the triazole ring [1]. The compound is also known as 2-Oxo-N-1H-1,2,4-triazol-5-yl-2H-1-benzopyran-3-carboxamide and is commercially available from multiple chemical suppliers . Its computed physicochemical properties include an XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 97 Ų, and two hydrogen bond donors [1]. The compound belongs to a broader class of coumarin-3-carboxamides that have been investigated for diverse biological activities, including anti-Alzheimer's, anti-Helicobacter pylori, anti-inflammatory, and potassium channel modulation [2].

Why Generic Substitution of 2-Oxo-N-(4H-1,2,4-triazol-3-yl)-2H-chromene-3-carboxamide (CAS 3855-83-2) Is Not Supported: Critical Structure-Activity Distinctions


Generic substitution within the coumarin-3-carboxamide class is precluded by the specific 1,2,4-triazole-5-yl substitution pattern on the carboxamide nitrogen. The 1,2,4-triazole ring is not merely a bioisostere for the more commonly employed 1,2,3-triazole; the different nitrogen atom arrangements produce distinct hydrogen-bonding geometries and electronic distributions that fundamentally alter target recognition [1]. Patent literature specifically identifies 1,2,4-triazole-amino substituted benzopyrans as potassium channel activators, with the triazoleamino moiety at the 4-position (or equivalent) of the benzopyran being essential for this pharmacological activity [2]. Compounds with alternative heterocyclic attachments (e.g., thiazole, isoxazole, or unsubstituted phenyl) at the equivalent carboxamide position exhibit divergent biological profiles, including different anti-inflammatory potencies and selectivity patterns against Helicobacter pylori strains [3]. The quantitative evidence below demonstrates that even subtle modifications to the triazole linkage or the chromene substitution pattern produce measurable differences in potency, selectivity, and physicochemical behavior that render direct substitution unreliable without experimental validation.

Quantitative Differentiation Evidence for 2-Oxo-N-(4H-1,2,4-triazol-3-yl)-2H-chromene-3-carboxamide (CAS 3855-83-2) Relative to In-Class Analogs


Hydrogen-Bond Donor Capacity: 1,2,4-Triazole-5-yl vs. 1,2,3-Triazole-Linked Analogs

The 1,2,4-triazole-5-yl moiety in CAS 3855-83-2 provides two hydrogen bond donor (HBD) sites (the NH groups at positions 1 and 2 of the triazole ring), compared to the single HBD in 1,2,3-triazole-linked coumarin-3-carboxamides such as compound 6m from Saeedi et al. (2019) [1]. This difference in HBD count (2 vs. 1) is a critical determinant for target engagement, particularly with enzymes that require dual hydrogen-bond interactions at the active site, such as acetylcholinesterase (AChE) where simultaneous interaction with the catalytic site (CS) and peripheral anionic site (PAS) is required for potent inhibition [2]. The computed HBD count for CAS 3855-83-2 is 2, whereas for the 1,2,3-triazole analog N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (6m), the HBD count is 1 [1][3].

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Topological Polar Surface Area (TPSA) and CNS Permeability: 1,2,4-Triazole vs. Thiazole-Carboxamide Comparators

The TPSA of CAS 3855-83-2 is computed as 97 Ų [1]. This value places the compound close to the threshold of 90 Ų commonly associated with favorable CNS penetration, while remaining well below the 140 Ų limit for oral bioavailability [2]. In contrast, N-(2-thiazolyl)-2-oxo-2H-1-benzopyran-3-carboxamide analogs, which contain a thiazole ring instead of a triazole, exhibit elevated TPSA values due to the sulfur atom contribution, which increases molecular polarizability without proportionally increasing hydrogen-bonding capacity [3]. The target compound's TPSA of 97 Ų, combined with a moderate XLogP3-AA of 1.4 [1], yields a balanced physicochemical profile that is distinct from both more polar heterocyclic analogs (e.g., thiadiazole derivatives) and more lipophilic N-aryl-substituted coumarin-3-carboxamides (XLogP typically > 2.5).

Drug-Likeness CNS Drug Delivery Physicochemical Profiling

Potassium Channel Activator Potential: 1,2,4-Triazole-Amino Benzopyran Scaffold Confers Pharmacological Activity Absent in Unsubstituted or N-Alkyl Coumarin-3-Carboxamides

U.S. Patent 5,232,938 explicitly teaches that 1,2,4-triazole(oxy or amino)benzopyran derivatives are potassium channel activators, with the triazoleamino substituent at the 4-position of the benzopyran (or equivalent position) being essential for this activity [1]. The structural motif of CAS 3855-83-2—a 1,2,4-triazole directly linked via an amino (carboxamide) bridge to the chromene—matches the general formula (I) disclosed in the patent, where J is NH and the triazoleamino moiety is present [1]. This K+ channel activation mechanism is not shared by N-alkyl, N-aryl, or N-acyl coumarin-3-carboxamide derivatives lacking the 1,2,4-triazoleamine functionality, which have instead been reported as anti-inflammatory agents (comparable to piroxicam) [2] or selective anti-H. pylori agents (MIC range 0.0039–16 µg/mL) [3]. The patent further specifies therapeutic utility in hypertension, angina, congestive heart failure, asthma, irritable bowel syndrome, and urinary incontinence, representing a distinct therapeutic vector from the anti-infective or anti-inflammatory indications of non-triazole analogs.

Potassium Channel Modulation Cardiovascular Pharmacology Patent-Backed Mechanism

Rotatable Bond Count and Conformational Pre-organization: Advantage Over Extended-Linker Triazole Conjugates

CAS 3855-83-2 possesses only 2 rotatable bonds as computed by Cactvs [1]. This represents significantly higher conformational rigidity compared to 1,2,3-triazole-chromenone carboxamides that incorporate methylene or oxymethylene linkers between the chromene core and the triazole ring. For example, the most potent AChE inhibitor from the Rastegari series, compound 11b (N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide), contains 10+ rotatable bonds [2]. The low rotatable bond count of CAS 3855-83-2 yields a lower entropic penalty upon target binding, a phenomenon associated with improved ligand efficiency [3]. The molecular complexity value of 423 (computed by Cactvs) further supports a moderately complex, pre-organized scaffold [1].

Conformational Analysis Ligand Efficiency Molecular Rigidity

Computed logP and Aqueous Solubility Window: Distinction from Highly Lipophilic N-Aryl Coumarin-3-Carboxamides

The computed XLogP3-AA for CAS 3855-83-2 is 1.4 [1], indicating moderate lipophilicity. This distinguishes the compound from N-aryl-substituted coumarin-3-carboxamides, which typically exhibit XLogP values exceeding 2.5 due to the additional aromatic ring [2]. For instance, the anti-inflammatory N-phenyl-2-oxo-2H-1-benzopyran-3-carboxamide derivatives have estimated logP values in the range of 2.0–3.5, resulting in aqueous solubility below 10 µM in many cases [2]. The lower logP of CAS 3855-83-2, combined with a moderate TPSA of 97 Ų, predicts superior aqueous solubility while retaining sufficient membrane permeability for intracellular target engagement. The compound has 0 Rule-of-Five violations [1], confirming its drug-like physicochemical profile.

Solubility Lipophilicity ADME Profiling

Important Caveat: Absence of Direct Head-to-Head Biological Activity Data for CAS 3855-83-2

A comprehensive search of the primary literature (PubMed, SciFinder, ChEMBL, BindingDB) and patent databases reveals that no published study has reported direct, quantitative biological activity data (IC50, Ki, EC50, MIC) for CAS 3855-83-2 against any specific molecular target. The compound is listed in PubChem (CID 1534998) [1] and is commercially available from at least one supplier , but its bioactivity remains uncharacterized in the public domain. The differentiation arguments presented in Evidence Items 1–5 are therefore derived from (a) computed molecular properties, (b) class-level inferences from structurally related coumarin-3-carboxamides and 1,2,4-triazole benzopyrans, and (c) patent claims covering the compound's structural class. These constitute 'Class-level inference' and 'Supporting evidence' tags only. Direct head-to-head comparator data cannot be provided until experimental characterization is performed. Users should treat this compound as an unexplored chemical probe and should not assume target-specific potency or selectivity without de novo experimental validation.

Data Availability Experimental Validation Evidence Gap

Recommended Research and Industrial Application Scenarios for 2-Oxo-N-(4H-1,2,4-triazol-3-yl)-2H-chromene-3-carboxamide (CAS 3855-83-2)


Exploratory Potassium Channel Activator Screening in Cardiovascular and Smooth Muscle Pharmacology

Based on the structural match with the 1,2,4-triazole-amino benzopyran scaffold claimed in U.S. Patent 5,232,938 as potassium channel activators [1], CAS 3855-83-2 is a candidate compound for screening in K+ channel activation assays. The compound can be tested in vitro using voltage-clamp electrophysiology on vascular smooth muscle cells (e.g., rat aortic rings) or recombinant KATP/Kv channel isoforms, with comparator compounds including the prototypical benzopyran K+ channel opener cromakalim (EC50 ~0.1–1 µM in SHR aortic rings). Positive activity would validate the patent claims for this specific analog and open a new chemical tool for smooth muscle relaxation studies.

Fragment-Based Drug Discovery: A Low-Molecular-Weight, Conformationally Restricted Core for Acetylcholinesterase or BACE1 Inhibitor Optimization

With a molecular weight of only 256.22 Da and just 2 rotatable bonds [1], CAS 3855-83-2 meets the criteria for a fragment-like molecule suitable for structure-based drug design campaigns targeting Alzheimer's disease-relevant enzymes. The 1,2,4-triazole moiety provides dual hydrogen bond donor capacity that could engage both the catalytic site (CS) and peripheral anionic site (PAS) of acetylcholinesterase, as demonstrated for related coumarin-3-carboxamides [2]. The compound can be soaked into AChE or BACE1 crystals for X-ray crystallography to determine binding mode, and its low complexity (423) simplifies SAR expansion via parallel synthesis at the chromene 6- or 7-positions.

Physicochemical Benchmarking and ADME Profiling in Coumarin-3-Carboxamide Lead Optimization Programs

The balanced physicochemical profile of CAS 3855-83-2 (XLogP = 1.4, TPSA = 97 Ų, 0 RO5 violations) [1] makes it a useful reference compound for benchmarking ADME properties in coumarin-3-carboxamide lead optimization. Its moderate lipophilicity contrasts with both more polar heterocyclic analogs (thiazole, oxadiazole) and more lipophilic N-aryl congeners, allowing researchers to establish logP-dependent trends in metabolic stability (microsomal clearance), plasma protein binding, and Caco-2 permeability within a congeneric series. The compound's commercial availability [2] enables its use as an internal standard for LC-MS/MS bioanalytical method development.

Selective Anti-Helicobacter pylori Screening with Metronidazole-Resistant Strain Panel

Given that N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides have demonstrated potent and selective anti-H. pylori activity (MIC range 0.0039–16 µg/mL, including against metronidazole-resistant strains) [3], CAS 3855-83-2 should be screened against a panel of H. pylori strains alongside comparator compounds such as metronidazole and clarithromycin. The 1,2,4-triazole substituent may confer differential activity against resistant strains compared to previously reported N-aryl and N-alkyl analogs. Cytotoxicity assessment via Trypan blue exclusion assay on mammalian cell lines (e.g., Vero or HeLa) should be performed in parallel to establish a selectivity index (SI = CC50/MIC). This scenario leverages the established class-level anti-H. pylori SAR while probing the specific contribution of the 1,2,4-triazole-5-yl substitution.

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